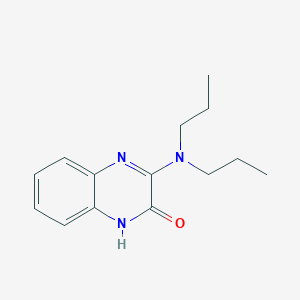

3-(Dipropylamino)quinoxalin-2-ol

Descripción general

Descripción

The compound 3-(Dipropylamino)quinoxalin-2-ol is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Quinoxalines are known for their diverse biological activities, and their derivatives are often explored for potential therapeutic uses.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One such method is the metal-free C3-H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids under thermal conditions, which is promoted by PIDA. This method has been shown to yield moderate to good results and is capable of being scaled up for gram-scale reactions. It is also applicable in the synthesis of antitumor agents . Although the specific synthesis of this compound is not detailed in the provided papers, the general methodology for modifying quinoxaline structures could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be substituted at various positions to yield a wide array of derivatives. The synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, for example, demonstrates the versatility of the quinoxaline scaffold in accommodating different substituents, including amino, bromo, chloro, and others . This adaptability suggests that the dipropylamino group could be introduced at the appropriate position to synthesize this compound.

Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives are diverse and can include substitutions, acylations, and other transformations. The direct C3-H acylation mentioned earlier is an example of how functional groups can be introduced into the quinoxaline core . Additionally, the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines indicates that the quinoxaline ring can undergo reactions to introduce various functional groups at the 2-position . These reactions are crucial for the development of quinoxaline derivatives with specific properties and biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided in the papers, the properties of quinoxaline derivatives in general can be inferred. Quinoxalines typically exhibit good stability and can have a range of physical properties depending on their substituents. The introduction of different functional groups can significantly alter properties such as solubility, melting point, and reactivity. The presence of a dipropylamino group in this compound would likely affect its hydrogen bonding capability, hydrophobicity, and overall molecular recognition, which are important factors in drug design and biological interactions.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

3-(Dipropylamino)quinoxalin-2-ol, as part of the quinoxaline family, shows potential in various chemical reactions, such as dipolar cycloaddition reactions. For instance, quinoxalin-3(4H)-one 1-N-oxides demonstrate reactivity as 1,3-dipoles in cycloaddition reactions, leading to the formation of 2-arylaminoquinoxalin-3(4H)-ones and 2-(o-hydroxyphenyl)-quinoxalin-3(4H)-ones under specific conditions (Mason & Tennant, 1972). Such reactions highlight the compound's versatility in organic synthesis, particularly in constructing complex molecules with potential biological activities.

Biological Activity and Drug Design

The quinoxaline core structure is a prevalent motif in bioactive natural products and synthetic drugs, offering a versatile scaffold for the development of new therapeutic agents. For example, metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates has been explored for the efficient preparation of quinoxaline-3-carbonyl compounds, showcasing the scaffold's adaptability in medicinal chemistry (Xie et al., 2019).

Quinoxaline derivatives have also been identified as inhibitors of malarial protease PfSUB1, revealing the potential for quinoxaline-based compounds in antimalarial drug development. The investigation into the inhibitory activity of 2,3-bis(phenylamino)quinoxalines and their analogs provides insights into the structure-activity relationships necessary for optimizing antimalarial activity (Kher et al., 2014).

Furthermore, the synthesis of 5-(dipropylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, a potent dopamine D2 agonist with high selectivity over serotonin (5HT1A) receptors, exemplifies the therapeutic relevance of quinoxaline derivatives in neuroscience and pharmacology. This compound and its analogs demonstrate the balance between dopaminergic and serotonergic activities, crucial for designing drugs with specific neurological effects (Moon et al., 1992).

Neuroprotection and Ischemia

The neuroprotective properties of quinoxaline derivatives, such as 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, have been studied in the context of cerebral ischemia. NBQX acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered post-ischemic challenge (Sheardown et al., 1990).

Direcciones Futuras

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions could include the exploration of novel synthetic strategies, the design and development of new bioactive molecules based on the quinoxaline scaffold, and the investigation of their potential applications in various fields such as medicine and materials science .

Propiedades

IUPAC Name |

3-(dipropylamino)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-3-9-17(10-4-2)13-14(18)16-12-8-6-5-7-11(12)15-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQCNYSPSPSZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323422 | |

| Record name | 3-(dipropylamino)-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670034 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

731795-56-5 | |

| Record name | 3-(dipropylamino)-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)